molecular formula C16H21N3O2S2 B2538978 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2034284-25-6

5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2538978
CAS No.: 2034284-25-6
M. Wt: 351.48
InChI Key: TWUXKQHYPYHUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a piperidine ring, and a pyridine ring

Mechanism of Action

Target of Action

The primary target of 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Mode of Action

The compound interacts with its target, the serine/threonine-protein kinase B-raf, and inhibits its activity. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and division .

Biochemical Pathways

The affected pathway is the MAPK/ERK pathway, which is involved in cell division, differentiation, and secretion. By inhibiting the serine/threonine-protein kinase B-raf, the compound disrupts this pathway, potentially leading to the inhibition of cell growth .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and division. This is due to the disruption of the MAPK/ERK pathway, which is crucial for these processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. The presence of other molecules could lead to interactions that either enhance or inhibit the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Sulfonamide Formation:

    Piperidine and Pyridine Substitution: The piperidine and pyridine rings are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate base catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene, piperidine, and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide derivatives: These compounds share the thiophene and sulfonamide moieties but differ in the substituents on the rings.

    Pyridine-containing sulfonamides: These compounds have similar pyridine and sulfonamide groups but may lack the piperidine ring.

Uniqueness

The uniqueness of 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide lies in its combination of the thiophene, piperidine, and pyridine rings, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-13-4-5-16(22-13)23(20,21)18-11-14-6-9-19(10-7-14)15-3-2-8-17-12-15/h2-5,8,12,14,18H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUXKQHYPYHUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.